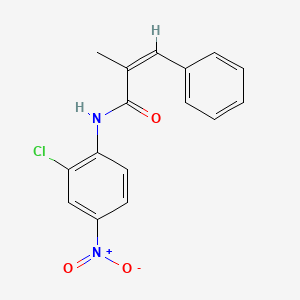![molecular formula C14H17N3O2 B5370239 N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide, also known as OCHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OCHA is a hydrazone derivative of 4-aminobenzoic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its toxicity and safety profile, which needs to be further investigated.
Orientations Futures
There are several future directions for research on N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide, including:
1. Investigating its potential as a diagnostic tool for neurodegenerative disorders.
2. Studying its toxicity and safety profile in order to determine its potential as a therapeutic agent.
3. Exploring its potential as an anti-cancer agent and investigating its mechanism of action.
4. Investigating its potential as an anti-inflammatory agent and its effects on various inflammatory mediators.
5. Studying its potential as an antioxidant agent and its effects on various antioxidant enzymes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound has been achieved using different methods, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Although there are limitations to its use, there are several future directions for research on this compound that could lead to significant advancements in the field of biomedical research.
Méthodes De Synthèse
The synthesis of N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide has been achieved using different methods, including the reaction of 4-aminobenzoic acid with 2-cyclohexanone in the presence of hydrazine hydrate and acetic acid. Another method involves the reaction of 2-cyclohexanone with hydrazine hydrate and 4-aminobenzoic acid in the presence of acetic acid. The resulting product is then purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been investigated for its potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10(18)15-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)19/h6-9,16H,2-5H2,1H3,(H,15,18)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFVSHYXCBBDO-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NN=C2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/N=C/2\CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370182.png)
![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5370206.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5370214.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370220.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370252.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)